Comparative Antifungal Activity: Chitin Synthase Inhibition vs. Polyoxin B
A derivative of 4-((2-bromophenyl)amino)-4-oxobut-2-enoic acid (compound 2b) demonstrates chitin synthase inhibition comparable to the established inhibitor polyoxin B. The IC50 value for compound 2b was determined to be 0.09 mM, which is equivalent to that of polyoxin B (0.09 mM) under the same assay conditions [1]. This indicates that the core maleamic acid structure, when properly derivatized, can achieve potent and competitive inhibition of a key fungal enzyme.
| Evidence Dimension | Chitin synthase inhibition (IC50) |
|---|---|
| Target Compound Data | 0.09 mM (as derivative 2b) |
| Comparator Or Baseline | Polyoxin B: 0.09 mM |
| Quantified Difference | Equivalent (no significant difference) |
| Conditions | In vitro enzymatic assay against chitin synthase |
Why This Matters
This data positions the compound as a valuable starting point for developing novel antifungal agents with a mechanism of action distinct from azole antifungals, which is critical for overcoming resistance.
- [1] Li, B., et al. (2020). Design, synthesis and biological evaluation of novel 3,4-dihydro-2(1H)-quinolinone derivatives as potential chitin synthase inhibitors and antifungal agents. European Journal of Medicinal Chemistry, 195, 112278. https://doi.org/10.1016/j.ejmech.2020.112278 View Source
